Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Description
Significance of Fluorinated Organic Compounds in Academic Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. organic-chemistry.orggoogle.com The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius (1.47 Å compared to 1.20 Å for hydrogen) allow it to act as a bioisostere for a hydrogen atom, yet it imparts profoundly different electronic effects. organic-chemistry.org The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond energy of approximately 485 kJ/mol, which often enhances the metabolic stability and thermal resistance of the parent molecule. organic-chemistry.org
In academic research, the unique properties of fluorinated compounds are harnessed to probe reaction mechanisms, design novel catalysts, and develop advanced materials. orgsyn.org For instance, fluorinated solvents, often referred to as "fluorous" solvents, have led to the development of fluorous chemistry, which facilitates the separation and purification of reaction products. researchgate.net Furthermore, the presence of a trifluoromethyl (CF3) group can significantly influence the lipophilicity and bioavailability of a molecule, making it a critical substituent in the design of new pharmaceuticals and agrochemicals. organic-chemistry.orggoogle.com Approximately 25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of organofluorine chemistry. orgsyn.org
Importance of the β-Keto Ester Moiety in Organic Synthesis
The β-keto ester functional group is a linchpin in organic synthesis, prized for its dual reactivity. rsc.orgrsc.orgepa.govrsc.org It possesses both an electrophilic ketone and an electrophilic ester group, but more importantly, the α-protons situated between these two carbonyls are particularly acidic. This acidity allows for the facile generation of a stabilized enolate under relatively mild basic conditions. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.
Key transformations involving β-keto esters include:
Alkylation: The enolate can be readily alkylated at the α-position, providing a straightforward route to more complex ketone and ester derivatives. utsouthwestern.edu
Acylation: Reaction with acylating agents introduces a third carbonyl group, leading to β-diketones or other related structures.
Condensation Reactions: β-Keto esters are classic substrates for Claisen condensations, aldol (B89426) reactions, and Michael additions, enabling the construction of intricate molecular frameworks. rsc.orgrsc.orgepa.gov
Heterocycle Synthesis: They are pivotal starting materials in the synthesis of a vast number of heterocyclic compounds, such as pyrazoles, pyrimidines, and furans, through condensation reactions with dinucleophiles. nih.gov
The versatility of the β-keto ester moiety is further enhanced by the fact that the ester group can be hydrolyzed and the resulting β-keto acid can be readily decarboxylated, providing a pathway to ketones. utsouthwestern.edu This synthetic flexibility has cemented the status of β-keto esters as indispensable synthons in the synthesis of natural products and other complex organic molecules. rsc.orgutsouthwestern.edu
Overview of Trifluoromethylated β-Keto Esters as Key Synthons
The combination of a trifluoromethyl group and a β-keto ester functionality creates a powerful and versatile synthon for the introduction of the CF3 moiety into a wide range of molecular scaffolds. Trifluoromethylated β-keto esters, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), are widely used in the synthesis of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry. spectrabase.comorgsyn.org
The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the α-protons and increases the electrophilicity of the adjacent ketone carbonyl. This heightened reactivity makes these compounds excellent substrates for various cyclocondensation reactions. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can lead to the formation of dihydropyran and piperidine (B6355638) derivatives. spectrabase.com Similarly, condensations with hydrazines and amidines are common routes to trifluoromethyl-substituted pyrazoles and pyrimidines, respectively.
Recent research has highlighted the utility of these synthons in more complex transformations. For instance, they have been employed in multicomponent reactions to generate highly functionalized heterocyclic systems in a single step. The trifluoromethyl group in the final product often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. orgsyn.org
Contextualization of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate within Fluoroacetoacetate Chemistry
Fluoroacetoacetate chemistry encompasses a range of β-keto esters bearing fluorine atoms. While ethyl 2-fluoroacetoacetate and ethyl 4,4,4-trifluoroacetoacetate are among the most studied, the tert-butyl ester variant, this compound, offers distinct advantages. The tert-butyl group is a bulky substituent that can influence the stereochemical outcome of reactions. organic-chemistry.org More importantly, the tert-butyl ester is readily cleaved under acidic conditions to afford the corresponding β-keto acid, which can then undergo decarboxylation. organic-chemistry.org This property is particularly useful in syntheses where the ester is used as a temporary activating group.
The synthesis of this compound is typically achieved through a Claisen-type condensation between tert-butyl acetate (B1210297) and an ethyl trifluoroacetate (B77799). The use of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, is required to generate the enolate of tert-butyl acetate, which then reacts with the highly electrophilic ethyl trifluoroacetate. nih.gov
While specific, detailed research on this compound is less abundant than for its ethyl counterpart, its utility can be inferred from the broader field of fluoroacetoacetate chemistry and the known reactivity of tert-butyl esters. It is a valuable reagent for the synthesis of complex molecules where the introduction of a trifluoromethyl group is desired, and the tert-butyl ester provides a convenient handle for subsequent transformations. One documented application is its use in the preparation of antagonists for the CCR1 receptor. sigmaaldrich.com
Compound Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C8H11F3O3 | 212.17 | 26717-75-9 sigmaaldrich.com |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | 184.11 | 372-31-6 nih.gov |
| Tert-butyl 3-oxobutanoate (tert-Butyl acetoacetate) | C8H14O3 | 158.19 | 1694-31-1 |
| 4,4,4-Trifluoro-3-oxobutanoic acid | C4H3F3O3 | 170.06 | 400-36-2 epa.gov |
Table 2: Selected Physical Data for this compound and its Non-Fluorinated Analog
| Property | This compound | Tert-butyl 3-oxobutanoate |
| Boiling Point | Not readily available | 71-72 °C / 11 mmHg |
| Density (g/mL) | Not readily available | 0.954 at 25 °C |
| Refractive Index | Not readily available | n20/D 1.419 |
| Melting Point | Not readily available | -38 °C |
Table 3: Spectral Data References for Related Compounds
| Compound | 1H NMR | 13C NMR | 19F NMR | IR |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Available nih.gov | Available | Available | Available nih.gov |
| Tert-butyl alcohol (for tert-butyl group reference) | Available spectrabase.com | Available spectrabase.com | Not Applicable | Available spectrabase.com |
| General Solvent Impurity Shifts | Available utsouthwestern.edu | Available utsouthwestern.edu | Not Applicable | Not Applicable |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDHIGPIFREMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240522 | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-75-9 | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Methodological Advancements in the Synthesis of Tert Butyl 4,4,4 Trifluoro 3 Oxobutanoate and Analogues
Classical and Established Synthetic Protocols for Fluoroacetoacetates
Traditional methods for synthesizing β-keto esters have been adapted for the production of their fluorinated counterparts. These established protocols, while effective, often lack the fine control over stereochemistry that is a hallmark of contemporary methods.
Claisen Condensation and Related Approaches
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction between two esters in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.orgorganic-chemistry.orgopenstax.org In the context of producing fluoroacetoacetates, a mixed Claisen condensation can be employed. This involves reacting an ester with enolizable α-hydrogens with another ester that lacks them, such as an aromatic ester. organic-chemistry.org For the synthesis of compounds like tert-butyl 4,4,4-trifluoro-3-oxobutanoate, this would typically involve the reaction of a trifluoroacetate (B77799) ester with tert-butyl acetate (B1210297).
The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is highly acidic due to the presence of two carbonyl groups. openstax.orgyoutube.com A stoichiometric amount of base is therefore required. wikipedia.orglibretexts.orgopenstax.org The choice of base is critical to avoid side reactions; sodium alkoxides corresponding to the alcohol part of the ester are often used. wikipedia.orglibretexts.org An intramolecular version of this reaction is known as the Dieckmann condensation, which leads to the formation of cyclic β-keto esters. wikipedia.orglibretexts.org
Synthesis from Trifluoroacetyl Chloride and Alcohol Derivatives
Another established route to fluoroacetoacetates involves the use of trifluoroacetyl chloride. This highly reactive chemical can be reacted with ketene (B1206846) to form an intermediate, 4,4,4-trifluoro-3-oxo-butyryl chloride, which is then thioesterified with a thiol like methanethiol. google.com While this specific example leads to a thioester, a similar principle applies to the synthesis of esters using an alcohol derivative.
Trifluoroacetyl chloride can also react with various compounds to replace the chlorine atom, and its reaction with ketene followed by esterification provides a pathway to trifluoroacetoacetate esters. wikipedia.org The production of trifluoroacetyl chloride itself can be achieved through methods such as the catalytic chlorination of trifluoroacetaldehyde. google.com
Contemporary and Emerging Synthetic Strategies
Modern synthetic chemistry has increasingly focused on the development of enantioselective methods, which allow for the preparation of a single, desired stereoisomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where different enantiomers can have vastly different biological activities.
Enantioselective Preparation of Fluorinated β-Keto Esters
The asymmetric synthesis of fluorinated β-keto esters has become a significant area of research. mdpi.comresearchgate.netnih.gov These methods aim to create chiral centers with high enantiomeric purity, often employing catalytic systems.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of synthesizing chiral fluorinated β-keto esters, cinchona alkaloid derivatives have proven to be effective catalysts. rsc.orgbeilstein-journals.org These catalysts can activate both the nucleophile and the electrophile, facilitating highly enantioselective transformations. beilstein-journals.org For instance, the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by a cinchona alkaloid derivative, can produce non-enolizable ketoesters with excellent enantioselectivity. rsc.org
Phase-transfer catalysis is another powerful organocatalytic approach. Chiral quaternary ammonium (B1175870) salts, derived from cinchona alkaloids, can be used to catalyze the enantioselective fluorination of β-keto esters. acs.orgacs.org These reactions, often using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), can proceed under mild conditions to afford α-fluoro β-keto esters in high yields and with good to moderate enantiomeric excesses. acs.orgacs.org
Table 1: Organocatalytic Enantioselective Fluorination of β-Keto Esters
| Catalyst | Fluorinating Agent | Substrate | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid Derivative | - | α-Fluoroketoester & Nitroolefin | Excellent | rsc.org |
| Chiral Quaternary Ammonium Salt (from Cinchonine) | N-fluorobenzenesulfonimide (NFSI) | Indanone Carboxylate | up to 40% | acs.orgacs.org |
| β,β-diaryl serines | Selectfluor | α-branched β-dicarbonyls | ≥90% | researchgate.net |
In addition to organocatalysts, metal complexes have been extensively used to achieve asymmetric synthesis of fluorinated β-keto esters. mdpi.comnih.gov A significant breakthrough in this area was the use of a titanium/TADDOL complex to catalyze the α-fluorination of acyclic β-keto esters with Selectfluor®, achieving enantiomeric excesses up to 90%. mdpi.comresearchgate.net
More recently, copper-catalyzed asymmetric fluorination has shown great promise. For example, a diphenylamine-linked bis(oxazoline)-Cu(OTf)₂ complex has been used for the highly enantioselective fluorination of cyclic β-keto esters in a continuous-flow microreactor. nih.gov This method offers high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) with short reaction times and low catalyst loading. nih.gov
Table 2: Metal-Catalyzed Asymmetric Fluorination of β-Keto Esters
| Metal/Ligand | Fluorinating Agent | Substrate | Enantiomeric Excess (ee) | Reference |
| Ti/TADDOL | Selectfluor® | Acyclic β-keto esters | 62-90% | mdpi.comresearchgate.net |
| Europium (III) triflate/pybox-type ligand | NFSI | β-ketoesters | Excellent | researchgate.net |
| Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ | - | Cyclic β-keto esters | up to 99% | nih.gov |
Stereoselective Olefination Reactions of α-Fluoro-β-keto Esters
A significant advancement in the synthesis of fluorinated compounds is the development of highly stereoselective olefination reactions using α-fluoro-β-keto esters as starting materials. organic-chemistry.org These esters serve as valuable precursors for creating α-fluoro-α,β-unsaturated esters, which are important structural units in many biologically active molecules. organic-chemistry.org A notable method involves a one-pot process that combines nucleophilic addition, intramolecular nucleophilic addition, and subsequent elimination. organic-chemistry.org
This approach offers a mild and practical alternative to traditional methods that often necessitate harsh conditions or expensive metal catalysts. organic-chemistry.org Research has demonstrated that the reaction's efficiency and stereoselectivity are highly dependent on the choice of base and solvent. organic-chemistry.org Optimization studies have identified cesium carbonate (Cs₂CO₃) as a particularly effective base when paired with acetonitrile (B52724) (MeCN) as the solvent, leading to excellent yields and high Z/E stereoselectivity, often up to 99:1. organic-chemistry.org The reaction is broadly applicable to a range of aldehydes and α-fluoro-β-keto esters. organic-chemistry.org The mechanism is believed to involve the promotion of nucleophilic addition by the cesium carbonate, followed by an elimination step that is directed by the thermodynamic stability of the antiperiplanar conformation during the reaction. organic-chemistry.org
Detailed findings from a study on this olefination reaction are presented below, showcasing the reaction's versatility with different aldehydes.
Table 1: Stereoselective Olefination of Ethyl 2-fluoro-3-oxobutanoate with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Z/E Ratio |
| 1 | 4-Nitrobenzaldehyde | Ethyl 2-fluoro-4-(4-nitrophenyl)-3-oxobut-2-enoate | 95 | 99:1 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-2-fluoro-3-oxobut-2-enoate | 92 | 99:1 |
| 3 | Benzaldehyde (B42025) | Ethyl 2-fluoro-3-oxo-4-phenylbut-2-enoate | 85 | 98:2 |
| 4 | 4-Methylbenzaldehyde | Ethyl 2-fluoro-4-(4-methylphenyl)-3-oxobut-2-enoate | 83 | 98:2 |
| 5 | 2-Naphthaldehyde | Ethyl 2-fluoro-4-(naphthalen-2-yl)-3-oxobut-2-enoate | 90 | 99:1 |
| Data sourced from a study on highly stereoselective olefination reactions. organic-chemistry.org The reaction was typically performed using the α-fluoro-β-keto ester, an aldehyde, and Cs₂CO₃ in MeCN at 40°C. |
Biocatalytic and Enzymatic Routes for Chiral Fluoroacetoacetates
Biocatalysis has emerged as a powerful and sustainable strategy for synthesizing chiral compounds, including fluoroacetoacetates. nih.govnih.gov This approach utilizes enzymes or whole microorganisms to perform chemical transformations with high levels of chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. nih.govmdpi.com For the synthesis of chiral fluoroacetoacetates, enzymes such as hydrolases, lipases, and ketoreductases are of particular interest. mdpi.comalaska.edu
Enzymatic methods offer a green alternative to conventional chemical synthesis, often operating in aqueous solutions at ambient temperatures and neutral pH. mdpi.com The high specificity of enzymes minimizes the formation of byproducts, simplifying purification processes. researchgate.net In the context of fluorinated β-keto esters, biocatalysis can be employed for kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, or for the asymmetric synthesis from a prochiral substrate. alaska.edualmacgroup.com The growing availability of diverse enzymes from genomic databases and the advancement of protein engineering techniques are continuously expanding the scope and efficiency of biocatalytic processes for industrial applications. nih.govnih.govnih.gov
Asymmetric Reduction Methodologies for Fluoroacetoacetates
A key biocatalytic method for producing chiral α-fluoro-β-hydroxy esters, direct precursors to chiral fluoroacetoacetates, is the asymmetric reduction of α-fluoro-β-keto esters. alaska.edu This transformation is effectively achieved using ketoreductases (KREDs), which are NADPH-dependent enzymes. alaska.edunih.govnih.gov A particularly effective strategy is Dynamic Reductive Kinetic Resolution (DYRKR), where the rapid racemization of the starting α-fluoro-β-keto ester allows for the theoretical conversion of the entire racemic mixture into a single stereoisomer of the product alcohol with high diastereomeric and enantiomeric excess. alaska.edu
Commercially available KREDs have been successfully screened and applied to the reduction of various racemic α-fluoro-β-keto esters. alaska.edu These enzymes can exhibit remarkable stereoselectivity, enabling the synthesis of either syn or anti diastereomers depending on the specific enzyme chosen. alaska.edu For instance, research has shown that specific ketoreductases can produce the (2S, 3S)-anti isomer or the (2S, 3R)-syn isomer from the same racemic substrate. alaska.edu This methodology provides reliable access to enantiomerically and diastereomerically pure α-fluoro-β-hydroxy esters, which are valuable intermediates for medicinally relevant compounds. alaska.edu
Table 2: Stereoselective Biocatalytic Reduction of Racemic α-Fluoro-β-keto Esters
| Substrate (Ar) | Enzyme (KRED) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield (%) |
| Phenyl | KRED 110 | anti (2S, 3S) | >99% | >99% | 85 |
| Phenyl | KRED 130 | syn (2S, 3R) | 88% | >99% | 80 |
| 4-Fluorophenyl | KRED 110 | anti (2S, 3S) | >99% | >99% | 90 |
| 4-Fluorophenyl | KRED 130 | syn (2S, 3R) | 85% | >99% | 78 |
| 2-Naphthyl | KRED 110 | anti (2S, 3S) | >99% | >99% | 82 |
| Data adapted from studies on the stereoselective reduction of α-fluoro-β-keto esters using commercially available ketoreductases. alaska.edu The reactions demonstrate dynamic reductive kinetic resolution (DYRKR). |
Novel Approaches for Introducing the Trifluoromethyl Group into β-Keto Esters
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. beilstein-journals.org Consequently, novel and efficient methods for the trifluoromethylation of β-keto esters are of high interest. While the use of nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is well-established, recent advancements have focused on more economical and practical alternatives, such as using fluoroform (HCF₃), a potent greenhouse gas. beilstein-journals.orgnih.gov
One innovative approach involves the nucleophilic trifluoromethylation of esters using a system of fluoroform combined with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127). beilstein-journals.orgbeilstein-journals.org This method has proven effective for converting a variety of methyl esters, including aromatic and aliphatic substrates, into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org The reaction is typically conducted at low temperatures (e.g., -40 °C) and has shown good tolerance for various functional groups. beilstein-journals.org Another area of development is the catalytic asymmetric α-trifluoromethylation, which merges organocatalysis with trifluoromethylating agents to create chiral centers. mdpi.com Additionally, radical trifluoromethylation using reagents like NaSO₂CF₃ under copper catalysis offers a stereoretentive pathway to α-trifluoromethylacrylates from α-trifluoroborylacrylates. vt.edu These novel strategies provide more direct and versatile routes for synthesizing trifluoromethylated β-keto esters and their derivatives. beilstein-journals.orgvt.edu
Table 3: Trifluoromethylation of Various Methyl Esters using HCF₃/KHMDS/Triglyme System
| Entry | Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Isolated Yield (%) |
| 1 | Methyl 2-naphthoate | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 92 |
| 2 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 83 |
| 3 | Methyl benzoate | 2,2,2-Trifluoro-1-phenylethan-1-one | 78 |
| 4 | Methyl 4-(trifluoromethyl)benzoate | 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 71 |
| 5 | Methyl cyclohexanecarboxylate | 1-(Cyclohexyl)-2,2,2-trifluoroethan-1-one | 65 |
| Data sourced from a study on the straightforward trifluoromethylation of methyl esters. beilstein-journals.orgbeilstein-journals.org The reaction was performed using HCF₃ and KHMDS in triglyme at -40 °C. |
Iii. Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4,4,4 Trifluoro 3 Oxobutanoate and Analogues
Enolate Chemistry and α-Functionalization Pathways
The presence of two electron-withdrawing groups (the ketone and the ester) on the α-carbon makes the corresponding protons acidic and readily removable by a base to form an enolate. masterorganicchemistry.comyoutube.com This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
The enolate derived from tert-butyl 4,4,4-trifluoro-3-oxobutanoate can act as a nucleophile in alkylation and acylation reactions. The tert-butyl group can provide steric hindrance, influencing the regioselectivity of these reactions. researchgate.netcerritos.eduberkeley.edu The use of a bulky base like potassium tert-butoxide can also play a role in directing the outcome of these reactions. masterorganicchemistry.com
Studies have shown that the alkylation of similar β-ketoesters can be achieved under phase-transfer conditions. For instance, the alkylation of N-(diphenylmethylene)glycinate tert-butyl ester has been successfully performed using a chiral phase-transfer catalyst to achieve high enantioselectivity. orgsyn.org This suggests that similar strategies could be applied to this compound for the synthesis of chiral α-substituted products.
Acylation of tert-butyl esters can be achieved by first converting them to the corresponding acid chlorides using reagents like thionyl chloride. organic-chemistry.org The resulting acid chloride can then react with various nucleophiles.
Table 1: Examples of Alkylation and Acylation Reactions of β-Ketoesters This table is representative and may not exclusively feature this compound due to the specific focus of available literature.
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide, 48% aq. KOH, (S)-Phase-transfer catalyst | (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester | 92 | orgsyn.org |
| Biphenyl | tert-Butyl chloride, AlCl₃ | 4,4'-di-tert-butylbiphenyl | 62 | berkeley.edu |
| tert-Butylbenzene | tert-Butyl chloride, AlCl₃ | p-di-t-butylbenzene | - | cerritos.edu |
| 4-tert-Butylphenols | [Bis(trifluoroacetoxy)iodo]benzene, Et₃N·3HF | 4-Fluorophenols | - | cas.cz |
| tert-Butyl esters | SOCl₂ | Acid chlorides | High | organic-chemistry.org |
The α-position of this compound is susceptible to attack by electrophilic reagents.
Electrophilic Fluorination: The introduction of a fluorine atom at the α-position can be achieved using electrophilic fluorinating agents. Reagents like N-fluorodibenzenesulfonimide (NFSI) are commonly used for this purpose. acs.org The development of catalytic, enantioselective methods for the fluorination of β-ketoesters has been a significant area of research. acs.org For example, nickel complexes with chiral ligands have been shown to catalyze the fluorination of cyclic β-ketoesters with high enantioselectivity. acs.org
Electrophilic Trifluoromethylation: The trifluoromethyl group can be introduced at the α-position using electrophilic trifluoromethylating reagents. rsc.orgacs.orgbeilstein-journals.org Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are effective for this transformation, often in the presence of a base or a phase-transfer catalyst. rsc.orgacs.orgbeilstein-journals.orgresearchgate.net Catalytic enantioselective methods have also been developed, employing chiral guanidines or copper-based catalysts to achieve high yields and enantioselectivities. rsc.orgacs.org
Electrophilic Trifluoromethylthiolation: The trifluoromethylthio (SCF₃) group can be introduced using electrophilic trifluoromethylthiolating reagents. nih.govosti.govnih.gov Research has focused on developing enantioselective methods for the trifluoromethylthiolation of β-ketoesters, with organocatalysts like quinine (B1679958) derivatives showing promise. osti.gov
Table 2: Electrophilic Functionalization of β-Ketoesters This table includes examples with various β-ketoesters to illustrate the general reactivity.
| Substrate | Reagent(s) | Functional Group Introduced | Catalyst/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclic β-ketoester | NFSI | -F | Ni(ClO₄)₂·6H₂O, DBFOX-Ph | High | 93-99 | acs.org |
| β-Ketoester | Umemoto's Reagent | -CF₃ | Chiral Guanidine | - | 60-70 | rsc.org |
| Cyclic β-ketoester | Umemoto's Reagent | -CF₃ | Cu(OTf)₂, Chiral Ligand | 82 | 95 | acs.org |
| Indanone-derived β-ketoester | SCF₃ Reagent | -SCF₃ | Quinine | High | Excellent | osti.gov |
The introduction of the trifluoromethylseleno (SeCF₃) group at the α-position of carbonyl compounds is a more recent development. Reagents like [Me₄N][SeCF₃] have been shown to be effective for the trifluoromethylselenolation of various substrates, including α-diazo carbonyls, without the need for a catalyst. researchgate.net While specific examples with this compound are not explicitly detailed, the general reactivity suggests its potential as a substrate in such reactions.
Condensation and Cyclization Reactions
The carbonyl group of this compound can participate in condensation and cyclization reactions to form a variety of heterocyclic and carbocyclic structures.
The Knoevenagel condensation is a reaction between an active hydrogen compound and a carbonyl group, typically catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com Ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog of the tert-butyl ester, readily undergoes Knoevenagel-type condensations with various aldehydes and active methylene (B1212753) compounds to produce a diverse range of heterocyclic compounds. researchgate.net For instance, its reaction with arylidenemalononitriles can lead to the formation of dihydropyran and piperidine (B6355638) derivatives. researchgate.net These reactions highlight the potential of this compound to serve as a building block in the synthesis of complex molecules. rsc.orgorganic-chemistry.orgyoutube.com
Table 3: Knoevenagel-type Condensations of Ethyl 4,4,4-trifluoro-3-oxobutanoate
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt₃ | 2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives | researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aromatic aldehydes, Barbituric acid | Et₃N | Spiro[5.5]undecane derivatives | researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2-Arylidene-indane-1,3-diones | Piperidine | Dispirocyclohexanes | researchgate.net |
The reaction of β-ketoesters with amines can lead to the formation of enamines or amides, depending on the reaction conditions and the nature of the reactants. The presence of the trifluoromethyl group in this compound can influence the chemoselectivity of these reactions. Studies on the reactions of similar β-ketoesters with amines and anilines have been conducted to understand the factors controlling the reaction outcome. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine is a known synthetic route. Furthermore, practical, catalyst-free methods for the trifluoroethylation of amines using trifluoroacetic acid have been developed, showcasing the utility of fluorinated starting materials in amine functionalization. nih.gov The reaction of trifluoromethyl ketones with anilines is also a key step in the synthesis of certain trifluoromethyl-containing heterocycles. nih.gov
Multi-component Reactions Utilizing Fluoroacetoacetates
Fluoroacetoacetates, such as this compound, are valuable substrates in multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and offer a streamlined approach to complex molecules. Two prominent examples of such reactions are the Biginelli and Hantzsch reactions, which are employed for the synthesis of heterocyclic compounds.
The Biginelli reaction , first reported in 1891, is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogues. nih.govorganic-chemistry.orgnih.gov These DHPMs are a class of compounds with significant pharmacological activities. acs.orgnih.gov When fluorinated β-ketoesters are used, the resulting DHPMs incorporate a fluoroalkyl group. For instance, the condensation of a fluorinated 3-oxo ester with benzaldehyde (B42025) and urea can lead to the formation of 4-fluoroalkyl-substituted pyrimidine (B1678525) derivatives. mdpi.com The reaction is typically acid-catalyzed and proceeds through the formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. organic-chemistry.org Subsequent cyclization and dehydration yield the final dihydropyrimidine (B8664642) product. The use of this compound in this reaction would be expected to yield a dihydropyrimidinone with a trifluoromethyl group at the 4-position of the pyrimidine ring.
The Hantzsch pyridine (B92270) synthesis , reported in 1881, is another important MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). youtube.com The product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. youtube.com These compounds are well-known for their application as calcium channel blockers. youtube.com The use of a fluoroacetoacetate like this compound would introduce trifluoromethyl groups into the resulting dihydropyridine (B1217469) scaffold. The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and the nitrogen donor, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the dihydropyridine ring.
Table 1: Examples of Multi-component Reactions with β-Ketoesters
| Reaction | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Product Type | Ref. |
| Biginelli | Benzaldehyde | Ethyl Acetoacetate | Urea | Acid | Dihydropyrimidinone | nih.gov |
| Hantzsch | Formaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | - | Dihydropyridine | youtube.com |
| Biginelli | Aryl Aldehydes | Fluorinated 3-oxo esters | Urea/Thiourea | Acid | 4-Fluoroalkyl-dihydropyrimidinone | mdpi.com |
Transformations Involving Carbonyl Reactivity
Reduction of the Ketone Moiety
The ketone moiety of β-ketoesters, including this compound, is susceptible to reduction to form the corresponding β-hydroxy ester. The presence of the trifluoromethyl group significantly influences the reactivity of the ketone, making it a challenging substrate for asymmetric reduction due to stereoelectronic effects. However, various catalytic systems have been developed to achieve high enantioselectivity in the reduction of trifluoromethyl ketones.
One successful approach is the use of ketoreductase (KRED) enzymes. These biocatalysts can perform dynamic reductive kinetic resolution of racemic α-fluoro-β-ketoesters to yield enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. For example, specific KREDs can selectively produce either the syn or anti diastereomer with high precision.
Transition metal catalysts are also widely employed for this transformation. Ruthenium(II) complexes, particularly those with tethered η⁶-arene/diamine ligands, have shown high efficiency in the asymmetric transfer hydrogenation (ATH) of challenging ketone substrates. These reactions can be carried out using formic acid/triethylamine or aqueous sodium formate (B1220265) as the hydrogen source. Similarly, iridium-based catalysts, such as those derived from f-amphol and f-ampha, have been developed for the highly efficient asymmetric hydrogenation of trifluoromethyl ketones, affording chiral secondary 2,2,2-trifluoroethanols in high yields and excellent enantioselectivities.
The choice of reducing agent is also crucial. While sodium borohydride (B1222165) is a mild and common reducing agent for ketones, more sterically demanding reagents like L-Selectride (lithium tri-sec-butylborohydride) can offer higher stereoselectivity in the reduction of cyclic ketones. Borane reagents, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF), are also effective for the reduction of carbonyl groups and are often used in conjunction with chiral oxazaborolidine catalysts in the Corey-Bakshi-Shibata (CBS) reduction to achieve high enantioselectivity.
Table 2: Catalytic Systems for the Asymmetric Reduction of Fluorinated Ketones
| Catalyst System | Substrate Type | Reducing Agent | Product | Enantiomeric Excess (ee) | Ref. |
| Iridium/f-amphol | Trifluoromethyl ketones | H₂ | Chiral secondary 2,2,2-trifluoroethanols | Up to 99% | |
| Tethered Ru(II)/TsDPEN | Electron-rich ketones | Formic acid/triethylamine | Chiral alcohols | Good to excellent | |
| Ketoreductases (KREDs) | Racemic α-fluoro-β-keto esters | - | Enantiopure α-fluoro-β-hydroxy esters | High | |
| Oxazaborolidine/Borane | Prochiral ketones | Borane (BMS or BTHF) | Chiral secondary alcohols | High |
Epoxidation Reactions Catalyzed by Fluoroalkyl Ketones
The strong electron-withdrawing nature of the trifluoromethyl group in fluoroalkyl ketones, such as the ketone moiety in this compound, can be harnessed to catalyze epoxidation reactions. These ketones can activate oxidants like Oxone (potassium peroxymonosulfate) to generate highly reactive dioxirane (B86890) species in situ. These dioxiranes are potent oxygen transfer agents capable of epoxidizing a wide range of alkenes.
The catalytic cycle of ketone-catalyzed epoxidation begins with the nucleophilic attack of the peroxomonosulfate anion on the carbonyl carbon of the ketone. This is followed by an intramolecular cyclization with the elimination of sulfate (B86663) to form the active dioxirane intermediate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, thereby accelerating the formation of the dioxirane. This increased reactivity allows for efficient epoxidation even with catalytic amounts of the fluoroalkyl ketone. The ketone is regenerated after the oxygen atom is transferred from the dioxirane to the alkene, completing the catalytic cycle.
This methodology has been successfully applied in the development of chiral fluoro ketones for asymmetric epoxidation. For example, fructose-derived ketones, as in the Shi epoxidation, have proven to be highly effective catalysts for the enantioselective epoxidation of various alkenes. The presence of electron-withdrawing groups, such as trifluoromethyl, in the catalyst structure is known to improve its activity. Furthermore, peptide-embedded trifluoromethyl ketones have been developed as catalysts for asymmetric epoxidation, demonstrating the versatility of this approach. The modular nature of peptides allows for the tuning of the catalyst's selectivity.
Palladium-Catalyzed Transformations of Allylic β-Keto Esters
Reductive Elimination and Hydrogenolysis Pathways
Allylic β-keto esters are versatile substrates in palladium-catalyzed transformations. A key reaction is the decarboxylative allylation, where a π-allylpalladium enolate is generated as a key intermediate. This intermediate can then undergo various transformations, including reductive elimination and hydrogenolysis.
In the presence of a palladium(0) catalyst, allylic β-keto esters undergo oxidative addition to form a π-allylpalladium complex, which then readily decarboxylates to generate a π-allylpalladium enolate. This enolate can then undergo reductive elimination to form an α-allylated ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds at the α-position of a ketone. The regioselectivity of the allylation is often high. When chiral ligands are used, this reaction can be performed enantioselectively, providing access to chiral α-quaternary ketones.
Alternatively, the π-allylpalladium intermediate can be intercepted by a hydride source, leading to hydrogenolysis of the allylic group. A common reagent system for this transformation is formic acid and triethylamine. This reaction provides a mild method for the deallylation of β-keto esters to afford the corresponding ketone, which is particularly useful for labile compounds. The mechanism involves the formation of a palladium hydride species, which then reductively eliminates with the enolate to furnish the ketone product.
The presence of a trifluoromethyl group in the β-keto ester, as in this compound, can influence the stability and reactivity of the palladium enolate intermediate, potentially affecting the efficiency and selectivity of these transformations. Palladium-catalyzed asymmetric allylic trifluoromethylation has also been developed, highlighting the growing interest in introducing the trifluoromethyl group in a stereocontrolled manner.
Mechanistic Rationale for Observed Chemoselectivity and Stereoselectivity
The chemoselectivity and stereoselectivity observed in reactions involving this compound and its analogues are largely governed by the potent stereoelectronic effects of the trifluoromethyl (CF₃) group and the inherent reactivity of the β-dicarbonyl motif.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several important consequences:
Increased Acidity of α-Protons: The inductive effect of the CF₃ group increases the acidity of the protons at the α-position (the methylene group between the two carbonyls). This facilitates the formation of enolates under milder basic conditions, which is a key step in many reactions, including palladium-catalyzed transformations.
Enhanced Electrophilicity of the Ketone Carbonyl: The CF₃ group makes the adjacent ketone carbonyl carbon more electrophilic. This is the basis for the enhanced catalytic activity of fluoroalkyl ketones in epoxidation reactions, as it accelerates the formation of the reactive dioxirane intermediate. In nucleophilic additions to the ketone, this enhanced electrophilicity can lead to faster reaction rates. However, the bulky nature of the CF₃ group can also introduce significant steric hindrance, influencing the trajectory of the incoming nucleophile and thus the stereochemical outcome.
Stabilization of Intermediates: In reactions such as the reduction of the ketone, the electron-withdrawing nature of the CF₃ group can stabilize the transition state, affecting the energy barrier and the stereoselectivity of the reaction. For instance, in asymmetric reductions, the minor size difference between a phenyl group and a trifluoromethyl group can make achieving high enantioselectivity challenging.
The β-dicarbonyl system itself provides a framework for controlling reactivity:
Enolate Formation and Tautomerism: The ability to form a stable, delocalized enolate is central to the chemistry of β-ketoesters. The geometry of this enolate and its coordination to a metal center in catalytic reactions are critical in determining the stereochemical outcome of subsequent bond-forming steps.
Chelation: The two carbonyl groups can act as a bidentate ligand, chelating to metal catalysts. This chelation can lock the conformation of the substrate, leading to a more ordered transition state and consequently higher stereoselectivity in reactions like catalytic hydrogenations or allylations.
In palladium-catalyzed allylic alkylations , the formation of a planar palladium enolate intermediate can effectively erase the pre-existing stereochemistry at the α-carbon. The subsequent stereoselective attack on the π-allyl palladium complex is then controlled by the chiral ligand on the palladium center, leading to an enantioconvergent transformation.
Iv. Strategic Applications in the Synthesis of Complex Fluorinated Organic Molecules
Building Blocks for Fluorinated Heterocyclic Systems
The reactivity of the 1,3-dicarbonyl moiety in tert-butyl 4,4,4-trifluoro-3-oxobutanoate allows for its facile reaction with a variety of dinucleophilic species to construct diverse heterocyclic rings. The presence of the trifluoromethyl group often enhances the electrophilicity of the carbonyl carbons, facilitating these cyclization reactions.
The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. Ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog of the title compound, is frequently employed in this context. For instance, trifluoromethyl-containing pyrazole compounds have been synthesized through the condensation of an arylhydrazine derivative with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate, a derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction proceeds via a condensation followed by cyclization to afford the corresponding pyrazole-4-carboxylate ester in high yield. bibliomed.org
The general scheme for this reaction involves the initial condensation of the hydrazine with the more reactive ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction conditions are typically mild, often involving refluxing in a suitable solvent like ethanol.
Table 1: Synthesis of Pyrazole Derivatives
| Reactants | Product | Yield | Reference |
|---|
Quinolone and quinolinone scaffolds are core structures in many antibacterial agents. The Conrad-Limpach and related reactions, which involve the condensation of anilines with β-ketoesters, are powerful methods for their synthesis. Ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to be an effective substrate in these reactions for the preparation of trifluoromethyl-substituted quinolones.
The reaction of anilines with ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to two different isomeric products, 2-(trifluoromethyl)-4-quinolones or 4-(trifluoromethyl)-2-quinolones, depending on the reaction conditions. This chemoselectivity allows for the targeted synthesis of either isomer. Generally, the reaction involves heating the aniline and the β-ketoester, often in the presence of a catalyst or a high-boiling solvent, to drive the cyclization and dehydration steps.
Table 2: Synthesis of Quinolone Derivatives
| Reactants | Product | Reaction Conditions | Reference |
|---|
Chromenes and chromenones (including coumarins) are a large class of oxygen-containing heterocycles with diverse biological activities. The Pechmann condensation is a classic method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org While specific examples with this compound are not prevalent in the readily available literature, the general applicability of the Pechmann condensation suggests its potential in synthesizing 4-(trifluoromethyl)coumarins. The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. wikipedia.org
Furthermore, multicomponent reactions have been developed for the synthesis of more complex chromene derivatives. For example, a one-pot reaction of 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid, yields ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates. researchgate.net
Table 3: Synthesis of Chromene Derivatives
| Reactants | Product | Catalyst | Reference |
|---|
Pyrimidines are fundamental components of nucleic acids and are present in numerous biologically active compounds. The condensation of a 1,3-dicarbonyl compound with an amidine is a common and effective method for constructing the pyrimidine (B1678525) ring. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key building block in the synthesis of trifluoromethyl-substituted pyrimidinones.
The reaction of various amidines with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base, such as triethylamine, in a solvent like ethanol under reflux conditions, furnishes the corresponding trifluoromethyl pyrimidinone compounds in good yields. nih.gov This reaction provides a versatile route to a wide range of substituted pyrimidines by varying the amidine component.
Table 4: Synthesis of Pyrimidine Derivatives
| Reactants | Product | Reaction Conditions | Reference |
|---|
The utility of this compound and its ethyl ester analog extends to the synthesis of other important fluorine-containing heterocycles. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine in ethanol can lead to the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these products can be influenced by the specific substrates and reaction solvents used. researchgate.net
This reactivity highlights the versatility of the β-ketoester in participating in different types of cyclization reactions, providing access to a broader range of heterocyclic scaffolds.
Precursors for Specialized Fluorinated Synthons and Intermediates
Beyond its direct use in heterocyclic synthesis, this compound serves as a valuable precursor for the preparation of more specialized fluorinated synthons and intermediates. These synthons can then be used in a variety of subsequent transformations to build complex molecular architectures.
A key example is the conversion of this compound to tert-butyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate . This transformation is typically achieved through a Regitz diazo-transfer reaction, where the active methylene (B1212753) group of the β-ketoester reacts with a sulfonyl azide reagent in the presence of a base. researchgate.net The resulting α-diazo-β-ketoester is a highly versatile intermediate, known to participate in a wide range of reactions, including carbene and carbenoid chemistry, cycloadditions, and insertions into C-H and X-H bonds. The presence of the trifluoromethyl group in this synthon makes it a powerful tool for introducing the trifluoromethylketo-diazo functionality into various molecules.
Furthermore, ethyl 4,4,4-trifluoro-3-oxobutanoate is recognized as a key trifluoromethyl-containing building block in the synthesis of agrochemicals. nih.gov For instance, it is a starting material in the synthesis of dithiopyr and thiazopyr, where it undergoes a cyclocondensation reaction with 3-methylbutanal. nih.gov This demonstrates its role as a foundational synthon for the construction of complex, commercially important molecules.
The ability to transform this compound into other reactive intermediates underscores its strategic importance in expanding the toolbox of fluorinated building blocks available to synthetic chemists.
Synthesis of Fluorinated α,β-Unsaturated Esters
One of the key applications of β-ketoesters in organic synthesis is their conversion into α,β-unsaturated esters. The ketone carbonyl group of this compound is susceptible to olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonate-stabilized carbanion, which acts as a nucleophile and attacks the electrophilic ketone carbon.
The process begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base (e.g., sodium hydride) to generate the corresponding phosphonate carbanion. organic-chemistry.org This carbanion then adds to the ketone of this compound. The resulting intermediate subsequently collapses through an oxaphosphetane intermediate to form a new carbon-carbon double bond, yielding a fluorinated α,β-unsaturated ester. wikipedia.orgyoutube.com The dialkylphosphate byproduct is water-soluble and easily removed during workup. wikipedia.org The HWE reaction is particularly noted for producing predominantly the (E)-alkene isomer due to thermodynamic control in the formation of the key intermediates. wikipedia.orgorganic-chemistry.org
Table 1: Horner-Wadsworth-Emmons Olefination of this compound
| Reactant 1 | Reactant 2 (Phosphonate Ylide Precursor) | Base | Product | Product Type |
| This compound | Triethyl phosphonoacetate | NaH, BuLi | Tert-butyl 2-(ethoxycarbonyl)-4,4,4-trifluorobut-2-enoate | Fluorinated α,β-Unsaturated Diester |
Generation of Trifluoromethyl Ketones
The structure of this compound is ideal for the generation of simpler trifluoromethyl ketones through decarboxylation. The Krapcho decarboxylation is a well-established method for removing an ester group from a carbon that also bears an electron-withdrawing group, such as the trifluoroacetyl group in this case. wikipedia.orgorganic-chemistry.org
This reaction is typically carried out by heating the β-ketoester in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with the addition of a salt (e.g., NaCl, LiCl) and a small amount of water. wikipedia.org The reaction proceeds via nucleophilic attack of an anion (e.g., chloride) on the tert-butyl group in an SN2-like fashion, leading to the formation of isobutene and a carboxylic acid intermediate. This intermediate, being a β-keto acid, readily loses carbon dioxide upon heating to yield the enol form of the final ketone, which then tautomerizes to the more stable keto form. For tert-butyl esters, the dealkoxycarbonylation can occur more readily, sometimes even in the absence of added salts, simply using wet DMSO. researchgate.net This process effectively converts this compound into 1,1,1-trifluoroacetone, a valuable trifluoromethyl ketone synthon.
Table 2: Krapcho Decarboxylation for Trifluoromethyl Ketone Synthesis
| Substrate | Reagents/Conditions | Product | Key Transformation |
| This compound | DMSO, H₂O, Heat (~150-180 °C) | 1,1,1-Trifluoroacetone | Decarboxylation of a β-ketoester |
| This compound | DMSO, H₂O, LiCl, Heat | 1,1,1-Trifluoroacetone | Salt-assisted decarboxylation of a β-ketoester |
Preparation of Trifluoromethylated Butanols and Related Alcohols
The ketone functionality of this compound can be selectively reduced to a secondary alcohol without affecting the tert-butyl ester group. This transformation provides access to trifluoromethylated butanols and their derivatives, which are important chiral building blocks. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose. organic-chemistry.orgyoutube.com
Sodium borohydride is a mild reducing agent capable of reducing aldehydes and ketones but is generally unreactive towards esters. libretexts.org This chemoselectivity allows for the clean conversion of the 3-oxo group to a 3-hydroxy group. The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature. libretexts.org The hydride from the borohydride reagent attacks the electrophilic carbonyl carbon, and upon workup with a proton source, the resulting alkoxide is protonated to give the final alcohol product, tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate. libretexts.org This product contains a trifluoromethylated secondary alcohol moiety, a valuable structural motif in pharmaceutical chemistry.
Table 3: Selective Reduction to Trifluoromethylated Butanol Derivative
| Substrate | Reducing Agent | Solvent(s) | Product | Product Class |
| This compound | NaBH₄ | Methanol | Tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate | Trifluoromethylated β-Hydroxy Ester |
Role in the Synthesis of Carbon-Carbon Bond Formations
A cornerstone of the utility of β-ketoesters is their role in forming new carbon-carbon bonds at the α-carbon (the carbon between the two carbonyl groups). The protons on this methylene group are acidic due to the electron-withdrawing effect of the adjacent ketone and ester groups, allowing for easy deprotonation by a suitable base to form a stabilized enolate nucleophile.
This enolate can then react with a variety of electrophiles. A common and powerful application is the alkylation with alkyl halides. organic-chemistry.org For instance, after forming the enolate of this compound with a base like sodium hydride or potassium carbonate, it can be treated with an electrophile such as methyl iodide or benzyl bromide. This results in a nucleophilic substitution reaction where the enolate attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond and yielding an α-substituted trifluoromethyl β-ketoester. organic-chemistry.org This strategy is fundamental for elaborating the carbon skeleton and building more complex molecular architectures from a relatively simple fluorinated starting material. The reaction of the lithium enolate of the corresponding ethyl ester with various electrophiles to form heterocyclic compounds has also been demonstrated, showcasing the broad utility of this reactive intermediate in C-C bond formation. researchgate.net
Table 4: α-Alkylation for Carbon-Carbon Bond Formation
| Substrate | Base | Electrophile | Product | Reaction Type |
| This compound | NaH | Methyl Iodide | Tert-butyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate | Enolate Alkylation (C-C Bond Formation) |
| This compound | K₂CO₃ | Benzyl Bromide | Tert-butyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | Enolate Alkylation (C-C Bond Formation) |
V. Advanced Characterization and Computational Studies
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to the structural analysis of tert-butyl 4,4,4-trifluoro-3-oxobutanoate, providing detailed insight into its covalent framework and the nuanced effects of its functional groups.
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers, a phenomenon that is readily observed and quantified by NMR. masterorganicchemistry.comlibretexts.org The equilibrium is sensitive to solvent polarity, with non-polar solvents generally favoring the hydrogen-bonded enol form. masterorganicchemistry.commdpi.com
¹H NMR: The proton NMR spectrum displays characteristic signals for both the keto and enol forms. The tert-butyl group gives rise to a sharp singlet around δ 1.5 ppm. The methylene (B1212753) protons (α-protons) of the keto form typically appear as a singlet around δ 3.6-3.8 ppm. For the enol tautomer, this methylene signal is replaced by a vinyl proton signal further downfield (around δ 5.8-6.0 ppm) and a very broad signal for the enolic hydroxyl proton (δ 12-14 ppm), which is often not observed due to rapid exchange.
¹³C NMR: The carbon spectrum provides further evidence for the tautomeric mixture. Key signals include the tert-butyl carbons (quaternary at ~83 ppm and methyls at ~28 ppm), the ester carbonyl (~162 ppm), and the ketone carbonyl (~195 ppm, quartet due to coupling with fluorine). rsc.org In the enol form, the ketonic carbon is replaced by a signal for an enolic carbon bearing the trifluoromethyl group (~155-160 ppm, quartet), and the methylene carbon is replaced by a methine carbon signal (~90 ppm). The trifluoromethyl carbon itself appears as a strong quartet around 117 ppm due to the large one-bond C-F coupling.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a sharp singlet for the CF₃ group. The chemical shift is sensitive to the electronic environment. For the closely related ethyl 4,4,4-trifluoroacetoacetate (ETFAA), distinct signals are observed for the keto and enol forms, typically around -76 ppm and -81 ppm, respectively, allowing for precise determination of the tautomeric ratio. emerginginvestigators.org Similar behavior is anticipated for the tert-butyl ester. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful probe for studying interactions and reaction progress. nih.govnih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Data are estimated based on analogous compounds.
| Nucleus | Tautomer | Assignment | Predicted Chemical Shift (δ) | Multiplicity |
|---|---|---|---|---|
| ¹H | Keto/Enol | -C(CH₃)₃ | ~1.5 | s |
| Keto | -CH₂- | ~3.7 | s (or q if coupled to F) | |
| Enol | =CH- | ~5.9 | s | |
| -OH | ~13.0 | br s | ||
| ¹³C | Keto/Enol | -C(CH₃)₃ | ~83 | s |
| -C(CH₃)₃ | ~28 | s | ||
| Ester C=O | ~162 | s | ||
| Keto | -CH₂- | ~48 | q (²JCF) | |
| Ketone C=O | ~195 | q (²JCF) | ||
| Keto/Enol | -CF₃ | ~117 | q (¹JCF) | |
| ¹⁹F | Keto | -CF₃ | ~ -76 | s |
| Enol | -CF₃ | ~ -81 | s |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (MW = 212.16 g/mol ), the molecular ion peak [M]⁺• may be observed, particularly with soft ionization techniques.
Under electron impact (EI) ionization, compounds containing a tert-butyl ester group are well-known to undergo characteristic fragmentation. doaj.org The most common pathways include:
Loss of isobutylene (B52900): A primary fragmentation involves the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a prominent peak corresponding to the carboxylic acid fragment [M - 56]⁺•.
Formation of the tert-butyl cation: Cleavage of the ester C-O bond can produce the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which gives a characteristic base peak at m/z 57.
Other fragmentations: Subsequent losses of neutral molecules like CO, CO₂, and fragments from the trifluoroacetyl portion (e.g., •CF₃) can also occur from the primary fragments. libretexts.org
Electrospray ionization (ESI), a softer technique, is more likely to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, with fragmentation being induced in the gas phase (CID) if desired. rsc.org The characteristic loss of isobutylene (C₄H₈) is also a major pathway in ESI-CID. doaj.org
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Neutral Loss |
|---|---|---|
| 212 | [C₈H₁₁F₃O₃]⁺• | Molecular Ion (M⁺•) |
| 157 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |
| 156 | [M - C₄H₈]⁺• | C₄H₈ (isobutylene) |
| 115 | [CF₃COCH₂CO]⁺ | •OC(CH₃)₃ |
| 97 | [CF₃CO]⁺ | •CH₂COOC(CH₃)₃ |
| 69 | [CF₃]⁺ | •COCH₂COOC(CH₃)₃ |
| 57 | [C(CH₃)₃]⁺ | •O₂CCH₂COCF₃ |
IR spectroscopy is highly effective for studying the keto-enol tautomerism of this compound due to the distinct vibrational frequencies of the functional groups in each form. researchgate.netnumberanalytics.com
Keto Form: The spectrum of the keto tautomer is characterized by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically absorbs around 1740-1750 cm⁻¹, similar to standard tert-butyl esters. researchgate.net The ketone carbonyl, being adjacent to the strongly electron-withdrawing CF₃ group, absorbs at a higher frequency, expected in the range of 1760-1780 cm⁻¹.
Enol Form: The enol tautomer displays a significantly different IR spectrum. The ester carbonyl stretch remains, but the ketone band is absent. It is replaced by a C=C stretching vibration (around 1640-1660 cm⁻¹) and a broad O-H stretch from the intramolecularly hydrogen-bonded enolic hydroxyl group, typically centered around 3200 cm⁻¹. Strong C-F stretching vibrations are also prominent in the 1100-1300 cm⁻¹ region.
By monitoring the relative intensities of the ketone C=O versus the enol C=C and O-H bands, IR spectroscopy can be used to study the position of the tautomeric equilibrium under various conditions or to follow the kinetics of reactions that selectively consume one tautomer.
UV-Vis spectroscopy is useful for mechanistic studies when a reaction involves a change in conjugation. mdpi.com The enol form of this compound, with its conjugated π-system (O=C-C=C-OH), absorbs at a longer wavelength than the non-conjugated keto form. researchgate.net This difference in absorption can be exploited to monitor the kinetics of reactions, such as the formation or consumption of the enol tautomer, by tracking the change in absorbance over time at the λₘₐₓ of the enol. chemrxiv.org
Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation adopted in the solid state. For a chiral derivative of this compound, this technique would be the definitive method for determining its absolute configuration.
As of this writing, a crystal structure for this compound has not been reported in the surveyed literature. This may be because the compound is a liquid or a low-melting solid at ambient temperature, making the growth of suitable single crystals challenging.
If a crystal structure were obtained, it would definitively establish which tautomer (keto or enol) is preferred in the solid state. It would also provide precise measurements of the C-F, C=O, and C-C bond lengths, revealing the electronic influence of the trifluoromethyl group on the molecular geometry. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state assembly. nih.govresearchgate.net
Computational Chemistry Approaches for Investigating Structure and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and explanatory tool to complement experimental findings for this compound.
DFT calculations are widely used to investigate the structure, stability, and reactivity of β-keto esters. For this compound, DFT can provide critical insights into several areas:
Tautomeric Equilibrium: DFT methods can accurately calculate the relative energies of the keto and enol tautomers in the gas phase and in various solvents (using solvent models). Such studies on the related ethyl ester have shown that the intramolecular hydrogen bond in the enol form is a major source of its stability. emerginginvestigators.org These calculations can predict how solvent polarity will shift the equilibrium, corroborating experimental NMR and UV-Vis data. orientjchem.org
Reaction Mechanisms: DFT is invaluable for mapping the potential energy surfaces of reactions involving the keto ester. This includes locating transition state structures and calculating activation energy barriers for reactions such as Michael additions, alkylations, and condensations. By modeling the energies of reactants, intermediates, transition states, and products, DFT can elucidate the detailed stepwise mechanism of a reaction and explain observed regioselectivity or stereoselectivity. researchgate.net
Investigating Intermediates: The enolate of this compound is a key reactive intermediate. DFT calculations can model the structure of this enolate, determine its HOMO-LUMO gap, and map its electrostatic potential to predict its nucleophilic reactivity at either the oxygen or carbon atom. researchgate.net This information is crucial for understanding its behavior in C-C and C-O bond-forming reactions.
Conformational Analysis and Tautomerism Studies
The structural landscape of this compound is defined by the rotational flexibility around its single bonds and the potential for keto-enol tautomerism. Computational studies on structurally related β-ketoesters and molecules containing tert-butyl groups provide significant insights into the likely conformational preferences and tautomeric equilibrium of this compound.
Conformational Analysis:
The conformational space of the keto form of this compound is primarily determined by the rotation around the C-C and C-O single bonds. The bulky tert-butyl group significantly influences the steric environment of the ester moiety. Studies on other tert-butyl esters have shown a strong preference for conformations that minimize steric hindrance. nih.govresearchgate.net For instance, in tert-butyl acetate (B1210297), the most stable conformer exhibits C_s symmetry, where the tert-butyl group is staggered relative to the C-O bond. youtube.com A similar preference is expected for this compound, where the tert-butyl group will orient to reduce steric clashes with the rest of the molecule.
Furthermore, the relative orientation of the trifluoromethyl group and the carbonyl groups is crucial. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic and steric properties of the molecule. Computational analyses of similar β-dicarbonyl compounds suggest that multiple conformers with varying dihedral angles can exist, with energy differences of a few kcal/mol. researchgate.netnih.gov
Tautomerism Studies:
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly influence the position of this equilibrium.
Computational studies on acetylacetone (B45752) and its derivatives have shown that the enol form is often more stable than the keto form in the gas phase. researchgate.net The stability of the enol tautomer is generally attributed to the formation of a stable six-membered ring via intramolecular hydrogen bonding. nih.gov For fluorinated β-keto esters, this trend is often maintained or even enhanced. The electron-withdrawing CF3 group increases the acidity of the α-proton, thereby favoring enolization. mdpi.com
The equilibrium can be influenced by the solvent. Polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form due to the stability of the internal hydrogen bond. orientjchem.org Density Functional Theory (DFT) studies on similar systems have quantified these solvent effects on the relative energies of the tautomers. orientjchem.orgresearchgate.net
A plausible representation of the keto-enol tautomerism is shown below:
The following table summarizes the likely energetic preferences based on computational studies of analogous compounds.
| Tautomer/Conformer Feature | Predicted Stability Trend | Rationale based on Analogous Systems |
| Keto vs. Enol (Gas Phase) | Enol form is likely more stable. | Intramolecular H-bonding and conjugation, enhanced by the electron-withdrawing CF3 group. researchgate.netmdpi.com |
| Solvent Effect | Polar solvents may shift equilibrium towards the keto form. | The keto form is generally more polar and better solvated by polar solvents. orientjchem.org |
| tert-Butyl Conformation | Staggered conformation relative to the ester C-O bond is preferred. | Minimization of steric hindrance, as seen in other tert-butyl esters. youtube.com |
Prediction of Spectroscopic Parameters
Computational chemistry, particularly DFT, serves as a powerful tool for predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization. youtube.comnih.gov For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can provide valuable data for identifying its different tautomers and conformers.
Predicted NMR Spectra:
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a key application of computational methods. nih.gov The chemical shifts for the keto and enol forms of this compound are expected to be distinct.
¹H NMR: In the keto form, the methylene protons (CH₂) would appear as a singlet. In the enol form, this would be replaced by a vinyl proton (CH) signal at a downfield chemical shift, and a broad signal for the enolic hydroxyl (OH) proton. The tert-butyl protons would appear as a sharp singlet in both tautomers, though its exact chemical shift might differ slightly.
¹³C NMR: The carbon spectrum would also show clear differences. The keto form would exhibit signals for two distinct carbonyl carbons, a methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons. In the enol form, the methylene carbon signal would be absent, and two sp² hybridized carbon signals would appear in its place. The chemical shifts of the carbonyl and trifluoromethyl-bearing carbons would also differ significantly between the two tautomers.
¹⁹F NMR: The trifluoromethyl group would give a singlet in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic environment, and thus may vary between the keto and enol forms.
The following table provides hypothetical predicted NMR chemical shifts for the major keto and enol tautomers based on DFT calculations performed on similar structures.
| Nucleus | Tautomer | Predicted Chemical Shift (ppm) - Representative |
| ¹H | Keto (CH₂) | ~3.5 - 4.0 |
| Enol (CH) | ~5.5 - 6.0 | |
| Enol (OH) | ~12.0 - 14.0 (broad) | |
| Both (tert-butyl) | ~1.5 | |
| ¹³C | Keto (C=O, ketone) | ~190 - 200 |
| Keto (C=O, ester) | ~165 - 175 | |
| Keto (CH₂) | ~45 - 55 | |
| Enol (C-CF₃) | ~170 - 180 | |
| Enol (C-O-tBu) | ~160 - 170 | |
| Enol (CH) | ~90 - 100 | |
| Both (C(CH₃)₃) | ~80 - 85 (quaternary), ~28 (methyl) | |
| Both (CF₃) | ~115 - 125 (quartet due to ¹JCF) | |
| ¹⁹F | Keto/Enol | ~ -70 to -80 (relative to CFCl₃) |
Note: These are estimated values based on computational data for analogous compounds and are intended for illustrative purposes. nih.govucl.ac.uk
Predicted Vibrational (IR) Spectra:
Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. nih.gov The IR spectra of the keto and enol forms are expected to show significant differences, particularly in the carbonyl and hydroxyl stretching regions.
Keto Form: Would exhibit two distinct C=O stretching bands, one for the ketone (~1740-1760 cm⁻¹) and one for the ester (~1720-1740 cm⁻¹).
Enol Form: The ketone C=O stretch would be absent, replaced by a C=C stretching vibration (~1620-1650 cm⁻¹) and a broad O-H stretching band (~2500-3200 cm⁻¹) due to the intramolecular hydrogen bond. The ester C=O stretch would also be shifted to a lower frequency due to conjugation.
Predicted UV-Vis Spectra:
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov
Keto Form: Expected to have a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength, both associated with the carbonyl groups.
Enol Form: The extended conjugation in the enol form would likely lead to a bathochromic (red) shift of the π→π* transition compared to the keto form, resulting in absorption at a longer wavelength. nih.gov
Vi. Future Research Directions and Perspectives in the Chemistry of Tert Butyl 4,4,4 Trifluoro 3 Oxobutanoate
Exploration of Novel Catalytic Systems for Asymmetric Transformations
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. For tert-butyl 4,4,4-trifluoro-3-oxobutanoate, future research will heavily focus on developing novel catalytic systems to control the stereochemistry of its transformations.
Asymmetric Hydrogenation: A primary goal is the asymmetric reduction of the ketone moiety to produce chiral β-hydroxy esters. While various catalysts exist for similar substrates, new systems offering higher enantioselectivity and diastereoselectivity for the bulky tert-butyl ester are needed. Research could target novel transition metal complexes with chiral ligands (e.g., based on Ruthenium, Rhodium, or Iridium) or advanced organocatalysts.
Enantioselective α-Functionalization: The α-carbon of the ketoester is a prime target for creating stereogenic centers. Future work will likely involve the development of phase-transfer catalysts, chiral Brønsted acids, and chiral guanidinium (B1211019) salts to direct the enantioselective alkylation, amination, or halogenation at this position. mdpi.com For instance, the use of chiral guanidines to generate chiral enolates for stereospecific trifluoromethylation has been explored for related systems and represents a promising avenue. mdpi.com
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols. alaska.edu Screening and engineering of novel KREDs specifically tailored for the dynamic reductive kinetic resolution of this compound could provide efficient access to all four possible stereoisomers of the corresponding β-hydroxy ester derivative. alaska.edu
| Catalytic Approach | Target Transformation | Potential Catalyst Types | Expected Outcome |
| Metal Catalysis | Asymmetric reduction of ketone | Chiral Ru/Rh/Ir-phosphine complexes | Enantiomerically enriched β-hydroxy esters |
| Organocatalysis | Enantioselective α-alkylation/amination | Chiral Guanidines, Phase-Transfer Catalysts | α-substituted chiral β-ketoesters |
| Biocatalysis | Dynamic Reductive Kinetic Resolution | Engineered Ketoreductases (KREDs) | Diastereo- and enantiomerically pure β-hydroxy esters |
Development of Sustainable and Green Synthetic Methodologies
In line with the global push for environmentally responsible chemistry, future research will seek to develop greener synthetic routes involving this compound.
Electrosynthesis: Electrochemical methods, which use electrons as "traceless" reagents, can replace hazardous and stoichiometric chemical oxidants or reductants. rsc.org Developing electrochemical protocols for the synthesis and derivatization of this compound could significantly reduce waste and improve safety. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. acs.org Future studies could explore catalyst-free or earth-abundant metal-catalyzed photoredox reactions to generate radical intermediates from this compound, enabling novel C-C and C-heteroatom bond formations in renewable solvents like ethanol. acs.org
Mechanochemistry: The use of ball-milling to conduct reactions in the absence of bulk solvents (or with minimal solvent) is a rapidly growing area of green chemistry. mdpi.com Adapting reactions such as alkylations, condensations, and fluorinations of this compound to mechanochemical conditions could drastically reduce solvent waste and, in some cases, improve reaction rates and yields. mdpi.com
Use of Greener Solvents: Research into replacing traditional volatile organic compounds with greener alternatives, such as water, acetone, or bio-derived solvents, for reactions involving this ketoester will be crucial. rsc.org
Unveiling New Reactivity Patterns and Derivatization Strategies
The trifluoromethyl-β-dicarbonyl motif is a versatile synthon for constructing complex molecules, particularly heterocycles. researchgate.net Future research will aim to uncover novel reaction pathways for this compound.
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component would enable the rapid assembly of complex, drug-like molecules in a single step. Its reaction with arylidenemalononitriles to form dihydropyrans and piperidines serves as a precedent for this potential. researchgate.net
Domino and Cascade Reactions: Investigating cascade reactions, where a single synthetic operation triggers a series of bond-forming events, is a promising direction. For example, a reaction could be initiated at the ketone or α-position, leading to a subsequent intramolecular cyclization.
Novel Cycloadditions: The activated methylene (B1212753) group and the carbonyl can participate in various cycloaddition reactions. Exploring their reactivity with novel dipoles or dienes could lead to new classes of fluorinated heterocyclic systems.
Palladium-Catalyzed Transformations: The chemistry of palladium-catalyzed reactions of related allyl β-keto esters, which proceed via decarboxylation to form π-allylpalladium enolates, could be extended. nih.gov This could unlock new allylation and cross-coupling strategies.
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning key chemical syntheses from traditional batch processing to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability. youtube.com
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially via a Claisen condensation, would allow for safer handling of reactive intermediates and better temperature control. nih.govgoogle.com
In-line Purification and Analysis: Flow chemistry platforms can be integrated with in-line purification and real-time analytical techniques (e.g., IR, NMR). This would allow for the automated, multi-step synthesis of derivatives from this compound with minimal manual intervention. youtube.com
Accessing Unstable Intermediates: The precise control over reaction time and temperature in microreactors enables the generation and immediate use of highly reactive or unstable intermediates that are difficult to handle in batch processes, opening up new synthetic possibilities.
| Feature | Batch Chemistry | Flow Chemistry |
| Scale-up | Problematic, requires re-optimization | Simpler, run for a longer time |
| Safety | Risk of thermal runaway, handling large quantities | Enhanced heat transfer, small reaction volumes |
| Control | Limited control over mixing and temperature | Precise control over parameters |
| Automation | Difficult to fully automate | Easily integrated with automated systems |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. A synergistic approach combining experimental and computational methods will be key.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and elucidate the role of catalysts. researchgate.netnih.gov This can help explain observed stereoselectivities and predict the outcomes of new reactions.
Advanced Spectroscopy: In-situ spectroscopic techniques, such as rapid-injection NMR and stopped-flow IR, can be used to observe reactive intermediates and determine kinetic profiles, providing crucial data to validate or refine proposed mechanisms.
Isotopic Labeling Studies: Experiments using isotopically labeled reagents (e.g., ¹⁸O-labeled water) can definitively trace the path of atoms through a reaction, providing unambiguous evidence for specific mechanistic steps, such as identifying the source of oxygen in a hydrolysis or lactonization process. rsc.org
Potential for Designing Next-Generation Fluorinated Organic Building Blocks
This compound is not just a target molecule but a foundational platform for creating more complex, high-value fluorinated building blocks. bldpharm.com
Precursor to Novel Synthons: The diverse derivatization strategies mentioned previously (e.g., forming chiral alcohols, substituted heterocycles) will generate a library of new fluorinated synthons. These can then be used in fragment-based drug discovery or as monomers for advanced fluoropolymers.
Bioisosteric Replacements: The trifluoromethyl group is often used as a bioisostere for other chemical groups in drug design. researchgate.net By using this compound as a starting point, chemists can systematically introduce the CF₃ group into various molecular scaffolds to fine-tune their pharmacological properties.
Tuning Physicochemical Properties: The combination of the lipophilic tert-butyl group and the electron-withdrawing trifluoromethyl group offers a unique handle for modulating properties like lipophilicity (LogP) and metabolic stability in drug candidates. nih.gov Future research will focus on creating derivatives that systematically explore this chemical space to optimize molecules for specific biological applications.
Q & A
Q. What are the most reliable synthetic routes for tert-butyl 4,4,4-trifluoro-3-oxobutanoate, and how can reaction conditions be optimized?
The compound can be synthesized via esterification of 4,4,4-trifluoro-3-oxobutanoic acid with tert-butanol under acidic catalysis. A typical protocol involves:
- Reacting the acid with tert-butanol in the presence of a dehydrating agent (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) at reflux (60–80°C).
- Monitoring progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase.
- Adjusting molar ratios (acid:alcohol = 1:1.2) to minimize side reactions like dimerization .
Q. Optimization Tips :
- Use anhydrous conditions to avoid hydrolysis of the tert-butyl ester.
- Employ molecular sieves to remove water and shift equilibrium toward product formation.
Q. What purification techniques are recommended for isolating this compound?
Purification requires a combination of methods:
Distillation : For crude separation, fractional distillation at reduced pressure (boiling point ~160°C at 760 mmHg, extrapolated from ethyl analogs) .
Column Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (95:5 to 80:20) to resolve impurities. Monitor fractions by TLC.
Recrystallization : If the compound crystallizes, use chilled diethyl ether or pentane for recrystallization to enhance purity .
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- ¹H NMR : Look for the tert-butyl singlet at δ 1.2–1.4 ppm and the α-proton to the carbonyl at δ 3.5–4.0 ppm.
- ¹⁹F NMR : A singlet near δ -70 ppm (CF₃ group) confirms trifluoromethyl substitution .
- IR Spectroscopy : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone) .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ≈ 212 (C₈H₁₁F₃O₃⁺) and fragments corresponding to loss of tert-butoxy (M – 57) .
Advanced Research Questions
Q. How do reaction kinetics vary when using this compound in nucleophilic additions, and how can yields be maximized?
The trifluoromethyl group introduces electron-withdrawing effects , accelerating nucleophilic attack at the ketone. To optimize yields:
Q. Example Protocol :
- React with allylmagnesium bromide (1.5 equiv) in THF at -78°C. Quench with NH₄Cl after 2 hours.
Q. What stability challenges arise with this compound under varying storage conditions?
The compound is sensitive to:
Q. Stability Testing :
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions often stem from conformational isomerism or impurities. Solutions include:
Q. What role does this compound play in multi-step syntheses of bioactive molecules?
The compound serves as a versatile trifluoromethyl ketone precursor in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
